molecular formula C10H9BrN2O2 B15087311 methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate

methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate

Cat. No.: B15087311
M. Wt: 269.09 g/mol
InChI Key: ZBTAAEPRTBQKSF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a bromine atom and a carboxylate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate typically involves the bromination of 1-methyl-1H-benzimidazole-5-carboxylate. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

Methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, some derivatives may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Bromo-1-methyl-1H-imidazole: Similar structure but lacks the carboxylate group, affecting its chemical properties and applications.

    Methyl 2-chloro-1-methyl-1H-benzimidazole-5-carboxylate:

Uniqueness: Methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-bromo-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3

InChI Key

ZBTAAEPRTBQKSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1Br

Origin of Product

United States

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